SR32229
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Overview
Description
SR32229 is a chemical compound known for its role as an inhibitor of the SARS-CoV-2 viral 3C-like protease . The compound has a chemical formula of C16H11Cl2NO3 and an exact mass of 335.01 . It is primarily used in research settings to study its potential therapeutic effects against viral infections.
Preparation Methods
The synthetic route often includes the use of reagents such as dichlorophenylacrylamide and benzoic acid derivatives . Reaction conditions may involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
SR32229 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SR32229 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of protease inhibitors.
Biology: The compound is utilized in biological research to understand its effects on viral proteases and potential antiviral activity.
Medicine: this compound is investigated for its therapeutic potential in treating viral infections, particularly those caused by coronaviruses.
Mechanism of Action
The mechanism of action of SR32229 involves the inhibition of the SARS-CoV-2 viral 3C-like protease . This protease is essential for the replication of the virus, and by inhibiting its activity, this compound can potentially reduce viral replication. The molecular targets include the active site of the protease, where this compound binds and prevents the protease from processing viral polyproteins .
Comparison with Similar Compounds
SR32229 can be compared with other protease inhibitors such as:
Nirmatrelvir: Another inhibitor of the SARS-CoV-2 3C-like protease, used in combination with ritonavir.
GC376: A broad-spectrum antiviral protease inhibitor.
Boceprevir: An inhibitor of the hepatitis C virus protease. This compound is unique due to its specific chemical structure and its targeted inhibition of the SARS-CoV-2 viral 3C-like protease .
Properties
IUPAC Name |
2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-7-5-10(13(18)9-11)6-8-15(20)19-14-4-2-1-3-12(14)16(21)22/h1-9H,(H,19,20)(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENGEUCBCFGAH-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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